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Introduction

Turanose (α-d-glucopyranosyl-(1→3)-α-d-fructofuranose) is a structural isomer of sucrose

naturally found in honey.[1][2] It is recognized as a promising functional sweetener and a

potential sucrose substitute due to its mild sweetness, low-calorie content, and non-cariogenic

properties.[2][3] Unlike sucrose, Turanose is known for its slow digestibility, which contributes

to a lower glycemic response.[4][5] Understanding the extent and rate of Turanose hydrolysis

within the gastrointestinal (GI) tract is critical for validating its application in functional foods and

for drug development professionals formulating products with controlled sugar release.

In vitro digestion models offer a standardized, cost-effective, and rapid alternative to in vivo

studies for examining the digestive fate of food components like Turanose.[6][7] These models

simulate the physiological conditions of the mouth, stomach, and small intestine.[8][9] The

internationally recognized INFOGEST static in vitro digestion method provides a harmonized

protocol that allows for the meaningful comparison of results across different studies.[10][11]

[12] This document provides a detailed protocol based on the INFOGEST model for assessing

Turanose hydrolysis and presents relevant quantitative data.

Data Presentation: Turanose Hydrolysis in
Simulated GI Tract
The digestibility of Turanose is significantly lower than that of sucrose and other common

carbohydrates. The following tables summarize quantitative data from studies using static in
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vitro digestion models.

Table 1: Comparative Hydrolysis of Turanose and Control Sugars in a Simulated

Gastrointestinal Tract

Digestion
Phase

Substrate
Incubation
Time

% Hydrolysis Reference

Oral (Salivary) Turanose 20 minutes < 6% [13]

Maltoheptaose

(Control)
20 minutes ~84% [13]

Gastric
Turanose (pH

1.2)
Not specified 0% [13]

Sucrose

(Control, pH 1.2)
Not specified 100% [13]

Intestinal Turanose 4 hours 18% [2][3][13]

Sucrose

(Control)
4 hours 36% [2][3][13]

Intestinal Turanose Not specified 8% [14][15]

Data compiled from studies by Han et al. (2021) and Park et al. (2019).[2][3][13][14][15]

Table 2: Influence of pH and Temperature on Turanose Stability

pH Temperature
Incubation
Time

% Hydrolysis Reference

3.0 90°C 4 hours 0% [13]

10.0 90°C 1 hour > 80% [13]

10.0 90°C 4 hours ~88.5% [13]
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This data highlights that Turanose is highly stable in acidic conditions, characteristic of the

stomach, but hydrolyzes rapidly under alkaline conditions at high temperatures.[13]

Experimental Protocols
This section details a standardized static in vitro digestion protocol adapted for assessing

Turanose hydrolysis, based on the INFOGEST 2.0 method.[10][12]

Principle

The protocol simulates the digestive processes of the upper GI tract in three sequential

phases: oral, gastric, and intestinal. It uses constant ratios of a food sample to simulated

digestive fluids and maintains a constant pH for each stage to assess the final hydrolytic

endpoint.[10]

Materials and Reagents

Substrates: Turanose, Sucrose (as a control)

Enzymes:

α-amylase from human saliva (e.g., Sigma A1031)

Pepsin from porcine gastric mucosa (e.g., Sigma P7000)

Pancreatin from porcine pancreas (e.g., Sigma P7545)

Simulated Fluid Concentrates: Prepare 1.25x stock solutions for Simulated Salivary Fluid

(SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) using analytical

grade reagents.

Other Reagents:

Bile extract (e.g., Sigma B8631)

Hydrochloric acid (HCl), 1 M

Sodium hydroxide (NaOH), 1 M
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Distilled water

Reagents for sugar analysis (e.g., 3,5-dinitrosalicylic acid for DNS method, or kits for

Glucose-Oxidase/Peroxidase (GOPOD) method)[13]

Preparation of Simulated Digestion Fluids (Based on INFOGEST 2.0)

Simulated Salivary Fluid (SSF) Stock (1.25x): Prepare a solution containing KCl (18.9 g/L),

KH₂PO₄ (4.8 g/L), NaHCO₃ (16.8 g/L), MgCl₂(H₂O)₆ (0.3 g/L), and (NH₄)₂CO₃ (0.075 g/L).

Simulated Gastric Fluid (SGF) Stock (1.25x): Prepare a solution containing KCl (8.6 g/L),

KH₂PO₄ (1.1 g/L), NaHCO₃ (10.5 g/L), NaCl (29.2 g/L), MgCl₂(H₂O)₆ (0.2 g/L), and

(NH₄)₂CO₃ (0.6 g/L).

Simulated Intestinal Fluid (SIF) Stock (1.25x): Prepare a solution containing KCl (8.5 g/L),

KH₂PO₄ (1.0 g/L), NaHCO₃ (42.5 g/L), NaCl (22.2 g/L), and MgCl₂(H₂O)₆ (0.4 g/L).

Step-by-Step Digestion Protocol

Oral Phase

Prepare a solution of Turanose (or sucrose control) at a desired concentration (e.g., 10

mg/mL) in a 50 mL centrifuge tube. Let's assume a 5 g sample.

Add 4.0 mL of SSF stock (1.25x) to the sample.

Add 0.5 mL of α-amylase solution (1500 U/mL in SSF).

Add distilled water to bring the total volume to 10 mL.

Adjust pH to 7.0 using 1 M HCl or 1 M NaOH if necessary.

Incubate in a shaking water bath at 37°C for 2 minutes.

Gastric Phase

To the 10 mL of oral bolus, add 8.0 mL of SGF stock (1.25x).
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Add 0.5 mL of pepsin solution (2000 U/mL in SGF).

Adjust pH to 3.0 using 1 M HCl.

Add distilled water to bring the total volume to 20 mL.

Incubate in a shaking water bath at 37°C for 2 hours.

Intestinal Phase

To the 20 mL of gastric chyme, add 11.0 mL of SIF stock (1.25x).

Add 5.0 mL of pancreatin solution (800 U/mL in SIF, based on trypsin activity).

Add 2.5 mL of bile extract solution (160 mM in SIF).

Adjust pH to 7.0 using 1 M NaOH.

Add distilled water to bring the total volume to 40 mL.

Incubate in a shaking water bath at 37°C for 2-4 hours.[13]

Take aliquots at desired time points (e.g., 0, 30, 60, 120, 240 min) for analysis.

Reaction Termination and Sample Analysis

To stop the enzymatic reaction, immediately boil the collected aliquots for 10 minutes.[13]

Centrifuge the samples to remove any precipitates.

Analyze the supernatant for the degree of hydrolysis.

DNS Method: Measures the increase in reducing sugars (glucose and fructose).

GOPOD Method: Specifically quantifies the amount of glucose released.[13]

HPLC: Can be used to separate and quantify the remaining Turanose and its hydrolysis

products, glucose and fructose.
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Visualizations
The following diagrams illustrate the experimental workflow and the core biochemical reaction

involved in Turanose hydrolysis.
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Caption: Workflow for the in vitro digestion of Turanose.
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Caption: Enzymatic hydrolysis of Turanose in the small intestine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Turanose - Wikipedia [en.wikipedia.org]

2. Physicochemical properties of turanose and its potential applications as a sucrose
substitute - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Enzymatic Process for High-Yield Turanose Production and Its Potential Property as an
Adipogenesis Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Application of In Vitro Digestion Models in the Evaluation of Dietary Supplements
[mdpi.com]

8. Applications of the INFOGEST In Vitro Digestion Model to Foods: A Review | Annual
Reviews [annualreviews.org]

9. In vitro digestion models suitable for foods: Opportunities for new fields of application and
challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

10. agroscope.admin.ch [agroscope.admin.ch]

11. academic.oup.com [academic.oup.com]

12. m.youtube.com [m.youtube.com]

13. Physicochemical properties of turanose and its potential applications as a sucrose
substitute - PMC [pmc.ncbi.nlm.nih.gov]

14. Production and characterization of low-calorie turanose and digestion-resistant starch by
an amylosucrase from Neisseria subflava [agris.fao.org]

15. Production and characterization of low-calorie turanose and digestion-resistant starch by
an amylosucrase from Neisseria subflava. | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Application Notes: In Vitro Digestion Models for
Assessing Turanose Hydrolysis]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8075302?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Turanose
https://pubmed.ncbi.nlm.nih.gov/33868754/
https://pubmed.ncbi.nlm.nih.gov/33868754/
https://www.researchgate.net/publication/350436374_Physicochemical_properties_of_turanose_and_its_potential_applications_as_a_sucrose_substitute
https://pubmed.ncbi.nlm.nih.gov/27253611/
https://pubmed.ncbi.nlm.nih.gov/27253611/
https://www.researchgate.net/figure/The-chemical-structure-of-turanose_fig4_320132588
https://www.researchgate.net/publication/257586459_SCI-32-In_vitro_human_digestion_models_for_food_applications-Food_Chemistry
https://www.mdpi.com/2304-8158/13/13/2135
https://www.mdpi.com/2304-8158/13/13/2135
https://www.annualreviews.org/content/journals/10.1146/annurev-food-060721-012235
https://www.annualreviews.org/content/journals/10.1146/annurev-food-060721-012235
https://pubmed.ncbi.nlm.nih.gov/29580504/
https://pubmed.ncbi.nlm.nih.gov/29580504/
https://www.agroscope.admin.ch/agroscope/de/home/aktuell/newsroom/2022/03-10_naehrstoffzustand-boden/_jcr_content/par/columncontrols/items/0/column/externalcontent.bitexternalcontent.exturl.html/aHR0cHM6Ly9pcmEuYWdyb3Njb3BlLmNoL2ZyLUNIL0FqYXgvUH/VibGlrYXRpb24_ZWluemVscHVibGlrYXRpb25JZD00Mjk4MyZw/YXJlbnRVcmw9JTJGZnItQ0glMkZBamF4JTJGUHVibGlrYXRpb2/5zbGlzdGUlMkZJbmRleE1pdGFyYmVpdGVyJTNGYWdyb3Njb3Bl/SWQlM0Q0NjU1JTI2aXNEYXRlblB1Ymxpa2F0aW9uc2xpc3RlJT/NERmFsc2UlMjZwYWdlJTNEMw==.html
https://academic.oup.com/ijfst/article/59/10/6856/7911751
https://m.youtube.com/watch?v=UeuLgWHd9uw
https://pmc.ncbi.nlm.nih.gov/articles/PMC8017078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8017078/
https://agris.fao.org/search/en/providers/122535/records/65dfb2294c5aef494fe4644c
https://agris.fao.org/search/en/providers/122535/records/65dfb2294c5aef494fe4644c
https://www.sigmaaldrich.com/US/en/tech-docs/paper/1284010
https://www.sigmaaldrich.com/US/en/tech-docs/paper/1284010
https://www.benchchem.com/product/b8075302#in-vitro-digestion-models-for-assessing-turanose-hydrolysis
https://www.benchchem.com/product/b8075302#in-vitro-digestion-models-for-assessing-turanose-hydrolysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b8075302#in-vitro-digestion-models-for-assessing-
turanose-hydrolysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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